molecular formula C25H30N2O2S B4283217 1-[4-(TERT-BUTYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE

1-[4-(TERT-BUTYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE

Cat. No.: B4283217
M. Wt: 422.6 g/mol
InChI Key: URVZUFBDFGLQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(TERT-BUTYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butylbenzyl group and a naphthylsulfonyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves the reaction of 4-tert-butylbenzyl chloride with 2-naphthylsulfonylpiperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(TERT-BUTYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

1-[4-(TERT-BUTYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

    1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)pyrazine: Similar structure but with a pyrazine ring instead of a piperazine ring.

Uniqueness

1-[4-(TERT-BUTYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to its specific combination of functional groups and the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2S/c1-25(2,3)23-11-8-20(9-12-23)19-26-14-16-27(17-15-26)30(28,29)24-13-10-21-6-4-5-7-22(21)18-24/h4-13,18H,14-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVZUFBDFGLQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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